5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(4-Methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been shown to interact with proteins such as atf4 and nf-kb . These proteins play crucial roles in cellular processes like inflammation and stress responses .
Mode of Action
It is suggested that it may inhibit the activity of its target proteins, leading to changes in cellular processes . For instance, inhibition of NF-kB can result in reduced inflammation .
Biochemical Pathways
The compound may affect several biochemical pathways. It has been suggested to inhibit ER stress and the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses and inflammation, respectively .
Result of Action
The compound has been suggested to have neuroprotective and anti-inflammatory properties . It may reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially be developed as a therapeutic agent for neurodegenerative diseases .
Preparation Methods
The synthesis of 5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating the precursor with sodium methoxide (MeONa) at reflux in butanol (BuOH), leading to the formation of the desired pyrido[2,3-d]pyrimidine-5-one . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common reagents and conditions used in these reactions include chlorosulfonyl isocyanate for substitution and m-chloroperbenzoic acid for oxidation . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-Methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications.
Industry: It may be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as pyrido[2,3-d]pyrimidin-7-ones and triazole-pyrimidine hybrids. These compounds share similar structural features but may differ in their specific pharmacological activities and applications . The uniqueness of 5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18-13-12(14(19)17-15(18)20)11(7-8-16-13)9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPLNLJTSMCCFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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